molecular formula C7H11FO2 B12307077 2-(Fluoromethyl)cyclopentane-1-carboxylic acid

2-(Fluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B12307077
M. Wt: 146.16 g/mol
InChI Key: MGOTVJGSPFSCDC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

2-(fluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4H2,(H,9,10)

InChI Key

MGOTVJGSPFSCDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)O)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of cyclopentane derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is conducted at room temperature.

Industrial Production Methods

Industrial production of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Scientific Research Applications

2-(Fluoromethyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated compounds.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated analogs of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference CAS
2-(Fluoromethyl)cyclopentane-1-carboxylic acid C₇H₁₁FO₂ ~158.16 (calculated) -COOH (C1), -CH₂F (C2) Potential enzyme inhibitor Not available
1-(3-Fluorophenyl)cyclopentanecarboxylic acid C₁₂H₁₃FO₂ 208.23 -COOH (C1), 3-fluorophenyl (C1) Pharmaceutical precursor 214262-97-2
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid C₁₂H₁₃FO₂ 208.23 -COOH (C1), 2-fluorophenyl (C1) Synthetic intermediate 214262-96-1
cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid C₁₄H₁₆O₃ 244.28 -COOH (C1), 2-methylbenzoyl (C2) Not specified 732253-35-9
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid C₁₂H₁₉NO₄ 241.29 -COOH (C1), morpholinyl-oxoethyl (C1) Building block for bioactive molecules 851722-07-1
2-(Difluoromethyl)cyclopentane-1-carboxylic acid C₇H₁₀F₂O₂ 176.15 -COOH (C1), -CF₂H (C2) Lipophilicity modifier 1421601-91-3

Key Observations:

  • Fluorine Position and Bioactivity: Fluorine at the cyclopentane ring (e.g., in 1-(3-fluorophenyl) derivatives) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs . The fluoromethyl group in the target compound may similarly improve pharmacokinetic properties.
  • Acidity : The carboxylic acid group (pKa ~2–3) dominates reactivity, enabling salt formation or conjugation. Substituents like benzoyl or morpholinyl groups (e.g., in and ) reduce acidity slightly due to electron-withdrawing effects .
  • Stereochemistry : Cis/trans isomerism (e.g., in benzoyl-substituted analogs) significantly impacts molecular conformation and biological activity, as seen in patent applications for kinase inhibitors .

Biological Activity

2-(Fluoromethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative characterized by the presence of a fluoromethyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.

  • Molecular Formula : C6H9F O2
  • Molecular Weight : Approximately 132.14 g/mol
  • Structural Features : The presence of the fluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and proteins.

The biological activity of 2-(Fluoromethyl)cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with hydrophobic regions of proteins due to its lipophilic nature. The carboxylic acid group can form hydrogen bonds, stabilizing interactions with target molecules. These interactions are crucial for understanding its potential therapeutic roles in drug design.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation.
  • Analgesic Properties : It shows potential as an analgesic agent, particularly in models related to pain management.
  • Antimicrobial Activity : Some derivatives have been explored for their ability to combat bacterial infections.

Data Table of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibits inflammatory pathways
AnalgesicReduces pain in animal models
AntimicrobialEffective against certain bacteria

Case Studies

  • Analgesic Effects in Transgenic Mouse Models :
    • A study investigated the effects of cyclopentane derivatives on NaV1.7 channels, which are implicated in pain signaling. The findings indicated that 2-(Fluoromethyl)cyclopentane-1-carboxylic acid exhibits robust analgesic effects, demonstrating high selectivity for NaV1.7 over NaV1.5 channels .
  • Anti-inflammatory Studies :
    • In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential utility in treating inflammatory diseases .
  • Antimicrobial Activity Assessment :
    • Research on structural analogs revealed that compounds with a similar framework exhibited antimicrobial properties against various pathogens, indicating a promising direction for further exploration .

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